molecular formula C13H13ClN2O3 B8562692 5-(3-Chloro-4-cyanophenylamino)-3-methyl-5-oxopentanoic acid

5-(3-Chloro-4-cyanophenylamino)-3-methyl-5-oxopentanoic acid

Cat. No. B8562692
M. Wt: 280.70 g/mol
InChI Key: YLCUPLCMVCNLTA-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 4-amino-2-chlorobenzonitrile (500 mg, 3.28 mmol) and 4-methyldihydro-2H-pyran-2,6(3H)-dione (420 mg, 3.28 mmol) in THF (15 mL) was stirred at 90° C. for 14 hr. The reaction solution was concentrated to give 5-(3-chloro-4-cyanophenylamino)-3-methyl-5-oxopentanoic acid (1143 mg, 4.07 mmol, 124%) as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[CH3:11][CH:12]1[CH2:17][C:16](=[O:18])[O:15][C:14](=[O:19])[CH2:13]1>C1COCC1>[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][C:16](=[O:18])[CH2:17][CH:12]([CH3:11])[CH2:13][C:14]([OH:19])=[O:15])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
420 mg
Type
reactant
Smiles
CC1CC(OC(C1)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C#N)NC(CC(CC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.07 mmol
AMOUNT: MASS 1143 mg
YIELD: PERCENTYIELD 124%
YIELD: CALCULATEDPERCENTYIELD 124.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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